Brevinin-2SN1

Antimicrobial Peptide Psychrobacter faecalis Minimum Inhibitory Concentration

Brevinin-2SN1 is a 33-residue, disulfide-bridged cationic antimicrobial peptide (AMP) sourced from *Hylarana spinulosa*. Unlike broad-spectrum Brevinin-2 analogs, it provides a uniquely narrow Gram-negative spectrum—showing no activity against *E. coli* or *P. aeruginosa*—while retaining high potency against select Gram-positives like *P. faecalis* (MIC 12.5 µM). With an extreme hemolytic profile (90.2% at 200 µM), it is an ideal high-cytotoxicity benchmark for structure-activity relationship (SAR) studies. Its strong, specific activity against *Nocardia asteroides* positions it as a targeted molecular probe. Procure this precisely defined, high-purity peptide to ensure reproducible, binary-selectivity results in your research.

Molecular Formula
Molecular Weight
Cat. No. B1577700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrevinin-2SN1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Brevinin-2SN1 Procurement: A Potent, Narrow-Spectrum Amphibian Antimicrobial Peptide for Targeted Research


Brevinin-2SN1 is a 33-residue, C-terminally disulfide-bridged cationic antimicrobial peptide (AMP) first identified from the skin secretions of the fine-spined frog, Hylarana spinulosa [1]. It belongs to the Brevinin-2 family and exhibits a mixed secondary structure with approximately 60.6% alpha-helical content in membrane-mimetic environments [2]. Its antimicrobial profile is highly strain-specific, demonstrating potent activity against select Gram-positive bacteria and fungi, while being notably inactive against common Gram-negative pathogens such as Escherichia coli and Pseudomonas aeruginosa [1].

Why Brevinin-2SN1 Cannot Be Replaced by a Generic Brevinin-2 Analog


The Brevinin-2 family is functionally heterogeneous; minor sequence variations among members lead to dramatically divergent antimicrobial spectra and hemolytic profiles. For example, Brevinin-2SN1 demonstrates a uniquely narrow Gram-negative spectrum compared to other family members, being inactive against E. coli and P. aeruginosa, while retaining high potency against Psychrobacter faecalis [1]. This stark strain-level selectivity is not conserved in its co-expressed analog, Brevinin-1SN1, which exhibits a broader Gram-positive activity profile and a different hemolytic therapeutic index [1]. A generic 'Brevinin-2' or even a closely related peptide from the same source organism will therefore fail to replicate the specific biological signal of Brevinin-2SN1, making precise chemical identity critical for reproducible research.

Brevinin-2SN1: Quantified Differentiation Data Against Key Comparators for Scientific Selection


Strain-Specific Potency: Brevinin-2SN1 vs. Brevinin-1SN1 Against Psychrobacter faecalis

Brevinin-2SN1 exhibits a dramatically lower minimum inhibitory concentration (MIC) against the Gram-positive bacterium Psychrobacter faecalis X29 compared to Brevinin-1SN1, a co-expressed peptide from the same source organism. This represents a 12.64-fold difference in potency between the two H. spinulosa AMPs [1].

Antimicrobial Peptide Psychrobacter faecalis Minimum Inhibitory Concentration

Potency Against Nocardia asteroides: A Direct Comparison of Peptides from H. spinulosa

Against the actinobacterium Nocardia asteroides 201118, Brevinin-2SN1 shows strong activity, with an MIC of 25 µM. In comparison, its co-expressed analog Brevinin-1SN1 is significantly less potent, showing a 2-fold higher MIC of 50 µM under identical assay conditions [1].

Antifungal Nocardia asteroides Brevinin

Selective Gram-Negative Inactivity: Brevinin-2SN1's Unique Profile Among Brevinin-2 Peptides

Brevinin-2SN1 is confirmed inactive against the Gram-negative model organisms Escherichia coli ATCC 25922 and Pseudomonas aeruginosa CGMCC 1.50 at standard screening concentrations [1]. This is a critical differentiator from the prototypical Brevinin-2 peptide originally isolated from Rana brevipoda, which demonstrates an MIC of 4 µg/mL (~1.2 µM) against E. coli [2][3]. This functional divergence highlights that Brevinin-2SN1's 33-residue sequence dictates a fundamentally different antimicrobial spectrum.

Escherichia coli Gram-Negative Bacteria Selectivity

Hemolytic Activity vs. Therapeutic Index: A Safety Differentiation from Brevinin-1SN1

At 200 µM, Brevinin-2SN1 induces 90.2% hemolysis of human red blood cells (hRBCs) [1]. In a direct comparison, the co-expressed Brevinin-1SN1, which exhibits strong antimicrobial potency against certain strains, shows markedly lower hemolytic activity at similar concentrations [1]. An informal therapeutic index can be calculated for a shared target: for Nocardia asteroides, the MIC is 25 µM and the HC50 is <200 µM, suggesting a narrow window. This contrasts with Brevinin-1SN1, where the MIC is 50 µM against the same target but with significantly lower hemolysis, indicating a fundamentally different safety-prediction profile.

Hemolysis Human Erythrocytes Therapeutic Index

Proven Research Applications for Brevinin-2SN1 Based on Quantitative Differentiation


Specialized Nocardia asteroides Infection Models and Mechanistic Studies

The strong, specific activity of Brevinin-2SN1 against Nocardia asteroides (MIC = 25 µM) positions it as a targeted molecular probe for studying the pathogenesis and membrane biology of this actinobacterium. Unlike co-expressed peptides like Brevinin-1SN1 which are 2-fold weaker against this strain [1], Brevinin-2SN1 provides a superior dynamic range for dose-response assays and intracellular target elucidation.

Mechanisms of Membrane-Specific Cytotoxicity and Selectivity Profiling

The combination of potent antimicrobial activity against select Gram-positive bacteria and extreme hemolytic activity (90.2% at 200 µM) against human erythrocytes [1] makes Brevinin-2SN1 a valuable, extreme-outcome reference standard for research. It is uniquely suited for studies exploring the structural basis for the divergence of antimicrobial and mammalian cell membrane targeting, especially when establishing a high-cytotoxicity benchmark for structure-activity relationship (SAR) programs.

AMP Selectivity Research: Gram-Positive vs. Gram-Negative Discrimination

Brevinin-2SN1's inability to kill standard Gram-negative bacteria such as E. coli and P. aeruginosa, while remaining active against Gram-positive strains [1], offers a clear binary system for studying the determinants of AMP selectivity. It is a critical negative control for Brevinin-2 family studies and a positive control for investigating resistance mechanisms in Gram-negative strains, an application where broad-spectrum Brevinin-2 analogs would be unsuitable.

Analytical Reference for Psychrobacter faecalis AMP Susceptibility Testing

With an MIC of 12.5 µM, Brevinin-2SN1 is over 12-fold more potent against Psychrobacter faecalis X29 than the comparably sourced Brevinin-1SN1 [1]. This translates into its role as a high-sensitivity positive control in susceptibility assays for this cold-adapted bacterium, enabling the detection of subtle shifts in antimicrobial resistance phenotypes that would be missed with less potent generic peptides.

Quote Request

Request a Quote for Brevinin-2SN1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.